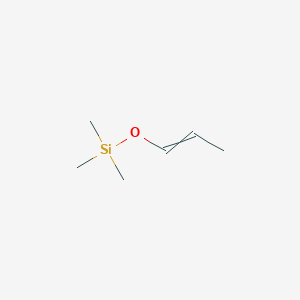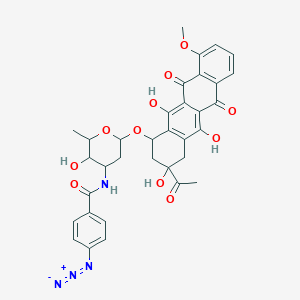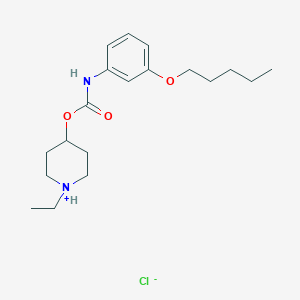
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride, also known as DMBA-HCl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride inhibits PKC by binding to the catalytic domain of the enzyme. It competes with the substrate for the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. The inhibition of PKC by 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several advantages in lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool compound to study the role of PKC in various cellular processes. Additionally, it has been extensively characterized in various cell lines and animal models, making it a well-established compound for scientific research. However, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has some limitations as well. It is a toxic compound and should be handled with care. Additionally, it has been shown to inhibit other kinases besides PKC, which may lead to off-target effects.
Orientations Futures
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several future directions in scientific research. It can be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, it can be used to develop PKC-targeted therapeutics for the treatment of various diseases. Furthermore, it can be used to study the interaction of PKC with other signaling pathways, which may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride can be synthesized by reacting 1,1-Diphenyl-3-buten-2-one with morpholine and hydrochloric acid. The reaction proceeds through a Michael addition followed by a cyclization reaction, resulting in the formation of 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride. The purity of the synthesized compound can be checked by using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the activity of PKC in various cell lines, including cancer cells. Therefore, it has been used as a tool compound to study the role of PKC in various cellular processes and to develop PKC-targeted therapeutics.
Propriétés
Numéro CAS |
100482-63-1 |
|---|---|
Nom du produit |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Formule moléculaire |
C20H22ClNO2 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(E)-4-morpholin-4-ium-4-yl-1,1-diphenylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-12,20H,13-16H2;1H/b12-11+; |
Clé InChI |
OPFMPEFDUHLQIQ-CALJPSDSSA-N |
SMILES isomérique |
C1COCC[NH+]1/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Synonymes |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



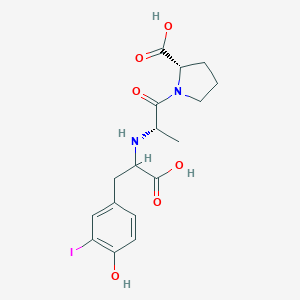



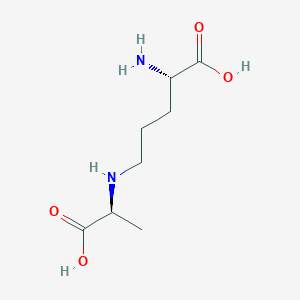
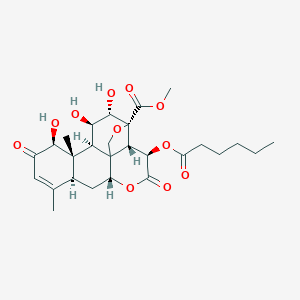


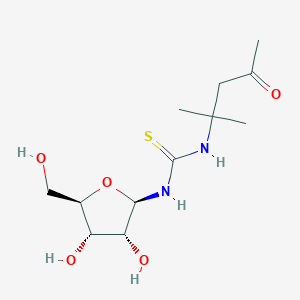
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
